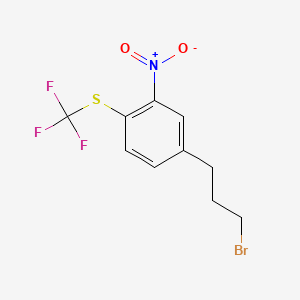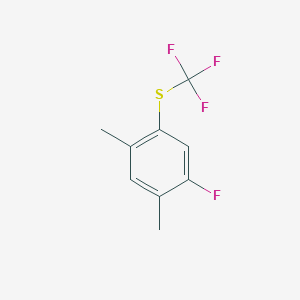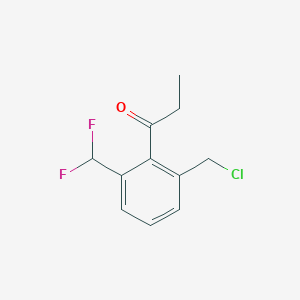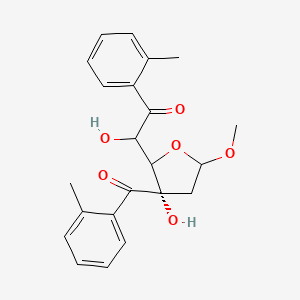
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is a heterocyclic compound that contains a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine typically involves the difluoromethylation of a pyridine derivative. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyridine ring . This process often employs reagents such as ClCF₂H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted derivatives .
Scientific Research Applications
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity . Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions that modulate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-3-methylpyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)-3-methylpyridine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-4-methylpyridine:
Uniqueness
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-6(8(9)10)2-3-12-7(5)4-11/h2-3,8H,4,11H2,1H3 |
InChI Key |
DZTBNVAYBYIMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


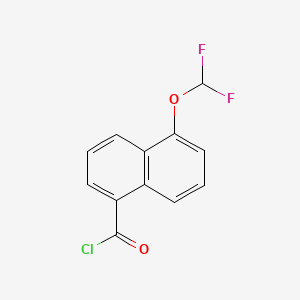
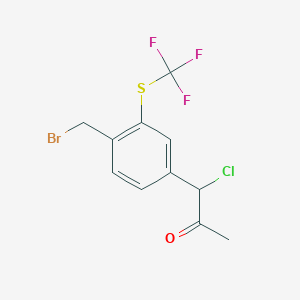


![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)



![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)

